N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide
Description
N-(4-Piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide is a quinoline-2-carboxamide derivative featuring a sulfonamide-linked piperidine substituent at the para-position of the phenyl ring. The piperidin-1-ylsulfonyl group distinguishes this compound from others in its class, likely influencing lipophilicity and binding affinity, as seen in related sulfonamide derivatives .
Properties
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(20-13-8-16-6-2-3-7-19(16)23-20)22-17-9-11-18(12-10-17)28(26,27)24-14-4-1-5-15-24/h2-3,6-13H,1,4-5,14-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSOZZLOMDDNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline ring system can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.
Attachment of the Sulfonylphenyl Group: The sulfonylphenyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with an aromatic amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Sulfonylation and Substitution Reactions
The piperidin-1-ylsulfonyl group is introduced via sulfonylation:
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Chlorosulfonation : The phenyl ring undergoes chlorosulfonation followed by nucleophilic substitution with piperidine (analogous to , where nitro and sulfonyl groups coexist on aromatic rings).
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Direct substitution : Pre-sulfonated aniline derivatives (e.g., 4-sulfonamidophenyl intermediates) can be used to avoid harsh sulfonation conditions.
Key Mechanistic Insights :
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Piperidine acts as a nucleophile, displacing chloride in sulfonyl chloride intermediates.
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Steric hindrance from the quinoline ring may reduce regioselectivity in substitution reactions .
Carboxamide Group
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Hydrolysis : Under acidic or basic conditions, the carboxamide hydrolyzes to quinoline-2-carboxylic acid and 4-piperidin-1-ylsulfonylaniline.
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Nucleophilic substitution : The amide nitrogen can participate in alkylation or acylation, though steric bulk may limit reactivity .
Piperidine Sulfonyl Group
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Radical reactions : As shown in , sulfonamides undergo photocatalytic C–H functionalization. For example, irradiation with Ir-based catalysts could induce spirocyclization with alkenes.
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Oxidation : The sulfonyl group is generally inert, but the piperidine ring may oxidize to form N-oxides under strong oxidizing agents like mCPBA.
Pharmacological Derivatives and Modifications
Search result highlights structural analogs (e.g., compound 39 ) where sulfonylcarboxamides exhibit anticancer activity. Modifications to the target compound could include:
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Heterocyclic fusion : Replacing the quinoline with thiazolo[4,5-b]pyridine enhances STAT3 inhibition .
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Side-chain variations : Substituting piperidine with morpholine or pyrrolidine alters pharmacokinetic profiles (see , ).
Table 2: Bioactivity of Structural Analogs
Stability and Degradation Pathways
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Photodegradation : The quinoline moiety is prone to UV-induced degradation, forming nitroso derivatives.
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Thermal stability : Differential scanning calorimetry (DSC) of related compounds shows decomposition above 200°C .
Analytical Characterization
Critical data for validating the compound include:
Scientific Research Applications
The compound N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide is a member of the quinoline derivatives, which have garnered attention in various scientific fields due to their diverse biological activities. This article will explore its applications, particularly in medicinal chemistry, pharmacology, and material science.
Anticancer Activity
Quinoline derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, studies have demonstrated that quinoline-based compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways such as PI3K/Akt and MAPK .
Antiviral Properties
Recent investigations have highlighted the antiviral potential of quinoline derivatives against Influenza A virus (IAV). This compound has been evaluated for its efficacy in inhibiting viral replication. The mechanism appears to involve interference with viral entry or replication processes, making it a candidate for further development as an antiviral agent .
Neuroprotective Effects
Compounds with piperidine moieties are often explored for their neuroprotective effects. This compound may exhibit potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Preliminary studies suggest that such compounds can enhance cognitive function and protect against neurodegeneration .
Drug Delivery Systems
The incorporation of quinoline derivatives into polymeric drug delivery systems has been investigated to enhance the solubility and bioavailability of poorly soluble drugs. This compound can be conjugated with biocompatible polymers to create nanoparticles that facilitate targeted drug delivery, improving therapeutic outcomes while minimizing side effects .
Fluorescent Probes
Due to their unique photophysical properties, quinoline derivatives are also being explored as fluorescent probes in biological imaging. The ability to modify the electronic properties of this compound allows for the development of sensitive detection systems for biomolecules, aiding in diagnostic applications .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antiviral Activity
In vitro assays showed that this compound effectively reduced IAV titers by interfering with viral replication processes. The results suggest that further optimization could lead to a novel antiviral therapy targeting IAV.
Mechanism of Action
The mechanism of action of N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and survival . The compound’s quinoline core can also interact with DNA and proteins, affecting various cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-2-carboxamides exhibit diverse biological activities modulated by substituents. Below is a detailed comparison of N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide with structurally related analogs:
Table 1: Structural and Functional Comparison of Quinoline-2-Carboxamides
Key Structural and Functional Insights
Microwave-assisted synthesis (used for 5c ) could achieve high yields (>75%) and purity (>98%) if applied here. Piperidine-containing analogs (e.g., 5a4) exhibit melting points of 168–170°C , whereas sulfonamide derivatives (e.g., 5c) melt at 134–135°C , suggesting the sulfonyl group reduces crystallinity.
Biological Activity :
- Antimycobacterial Activity : Cyclohexyl and phenylethyl substituents (compounds 6 and 11) show superior activity against Mycobacterium tuberculosis (MIC = 4–8 µM) due to optimal lipophilicity (logP ~3.5) . The target compound’s piperidinylsulfonyl group (predicted logP ~2.8) may balance lipophilicity and solubility for enhanced activity.
- Antibacterial Activity : Piperidine-propanamido derivatives (5a4) show moderate antibacterial activity (MIC = 16 µg/mL) , but sulfonamide groups in other contexts (e.g., 5c) enhance target binding via hydrogen bonding .
Mechanistic Considerations :
- Lipophilicity correlates with antimycobacterial efficacy, as seen in compound 6 . The target’s sulfonamide may increase logP slightly compared to bromophenyl analogs (5c), aligning it closer to highly active compounds like 11.
- PET inhibition in spinach chloroplasts (observed in 5c ) is less likely for the target due to steric hindrance from the bulky piperidinylsulfonyl group.
Biological Activity
N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of the Compound
This compound belongs to a class of compounds known for their potential in treating various diseases, particularly neurodegenerative disorders and cancer. Its structural features suggest it may interact with multiple biological targets, leading to various pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is crucial for enhancing cholinergic signaling in conditions like Alzheimer's disease .
- Interaction with DNA : Similar compounds have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes, which can lead to apoptosis in cancer cells .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .
Anticancer Activity
This compound has shown promising results in anticancer assays. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (liver cancer) | 15.5 | Apoptosis via caspase activation |
| MCF-7 (breast cancer) | 12.3 | Cell cycle arrest |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects against oxidative stress-induced neuronal cell death. In models of neurodegeneration, it exhibited significant protective effects, likely due to its ability to scavenge free radicals and modulate inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the piperidine moiety and quinoline structure can significantly affect potency and selectivity.
Key Findings from SAR Studies:
- Piperidine Substituents : Modifications at the piperidine ring can enhance binding affinity for AChE.
- Quinoline Positioning : Substituents on specific positions of the quinoline ring have been correlated with improved anticancer activity.
- Sulfonamide Group : The presence of the sulfonamide moiety has been linked to increased solubility and bioavailability.
Study 1: Cholinesterase Inhibition
A recent study evaluated a series of quinoline derivatives, including this compound, for their AChE inhibitory activity using Ellman’s method. The results indicated that this compound exhibited an IC50 value comparable to established AChE inhibitors like donepezil .
Study 2: Cytotoxicity Against Cancer Cells
In another study focused on cytotoxicity, this compound was tested against various cancer cell lines using MTT assays. The compound demonstrated significant cytotoxic effects, particularly against HepG2 cells, supporting its potential as an anticancer agent .
Q & A
Basic: What are the optimal synthetic routes for N-(4-piperidin-1-ylsulfonylphenyl)quinoline-2-carboxamide?
Answer:
The synthesis typically involves multi-step protocols, including:
- Coupling reactions : Utilize coupling agents like PyBOP in DMF with N-methylmorpholine (NMM) to conjugate the quinoline-2-carboxamide core with the piperidin-1-ylsulfonylphenyl moiety .
- Functional group modifications : Post-synthetic oxidation or reduction steps may refine reactivity, as seen in analogous quinoline sulfonamide derivatives .
- Purification : Column chromatography (e.g., C18 reverse-phase) and recrystallization ensure purity, with monitoring via TLC and NMR .
Basic: How is structural characterization performed for this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent integration, particularly for the piperidine and sulfonyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Powder Diffraction (XRPD) : Crystallinity and polymorph identification are critical for reproducibility in biological assays .
Advanced: What methodologies are used to assess its enzyme inhibition potential?
Answer:
- Enzyme kinetics assays : Measure IC values using fluorogenic substrates or spectrophotometric methods (e.g., for proteases or kinases). Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () in real-time for target enzymes .
- Docking studies : Preliminary computational modeling identifies key interactions (e.g., hydrogen bonds with sulfonyl groups) .
Advanced: How can structure-activity relationships (SAR) be systematically analyzed?
Answer:
- Substituent variation : Synthesize analogs with modified piperidine (e.g., N-methylation) or sulfonyl groups to evaluate impacts on bioactivity .
- Bioisosteric replacement : Replace the quinoline core with pyridine or naphthyridine to probe electronic effects on DNA intercalation .
- Pharmacophore mapping : Align active/inactive analogs to identify essential moieties (e.g., sulfonamide as a hydrogen bond acceptor) .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Answer:
- Reproducibility checks : Validate assays under standardized conditions (e.g., pH, temperature, cell lines) to minimize variability .
- Orthogonal assays : Cross-validate cytotoxicity (e.g., MTT assay) with mechanistic studies (e.g., apoptosis markers like caspase-3 activation) .
- Batch-to-batch analysis : Ensure compound purity (>95%) via HPLC and address impurities (e.g., oxidation byproducts) that may skew results .
Advanced: What computational strategies predict target binding modes?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., sulfonyl group coordination with metal ions) .
- Molecular Dynamics (MD) simulations : Simulate binding stability over 100+ ns trajectories to assess conformational flexibility .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic effects of substituents (e.g., fluorine substitution enhancing electrophilicity) .
Advanced: How to optimize solubility and bioavailability for in vivo studies?
Answer:
- Salt formation : Synthesize hydrochloride or phosphate salts to improve aqueous solubility .
- Prodrug strategies : Introduce ester or amide prodrug moieties at the carboxamide group for enhanced membrane permeability .
- Nanoparticle encapsulation : Use liposomal or PEGylated carriers to prolong systemic circulation .
Advanced: What analytical methods detect degradation products under stress conditions?
Answer:
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions, then analyze via:
Advanced: How to evaluate its potential off-target effects in cellular models?
Answer:
- Proteome-wide profiling : Use affinity pulldown with biotinylated analogs followed by LC-MS/MS to identify non-specific binding partners .
- CRISPR-Cas9 screens : Knock out suspected off-target genes and assess rescue of cytotoxicity .
Advanced: What strategies mitigate synthetic challenges in scaling up production?
Answer:
- Flow chemistry : Optimize exothermic reactions (e.g., sulfonylation) for safer scale-up .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
